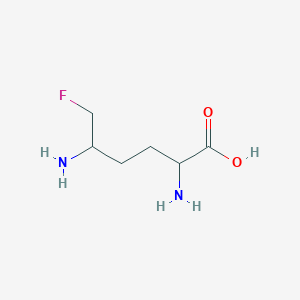
5-Fluoromethylornithine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoromethylornithine (5-FMO) is a chemical compound that has been widely studied for its potential therapeutic applications. It is an irreversible inhibitor of ornithine decarboxylase (ODC), a key enzyme involved in the biosynthesis of polyamines. Polyamines are important for cell growth and proliferation, and their dysregulation has been implicated in various diseases, including cancer.
Mécanisme D'action
5-Fluoromethylornithine irreversibly inhibits ODC, which is the first and rate-limiting enzyme in the biosynthesis of polyamines. Polyamines are important for cell growth and proliferation, and their dysregulation has been implicated in various diseases, including cancer. By inhibiting ODC, this compound reduces the levels of polyamines, which in turn leads to decreased cell growth and proliferation.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis (programmed cell death), inhibit angiogenesis (the formation of new blood vessels), and enhance the efficacy of chemotherapy and radiation therapy. In parasitic infections, this compound has been shown to inhibit the growth and replication of the parasites. In inflammation, this compound has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, and to inhibit the activation of immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-Fluoromethylornithine in lab experiments is its high specificity for ODC. This allows researchers to selectively inhibit ODC and study its effects on cell growth and proliferation. Another advantage is its stability, which allows for long-term storage and use. However, one limitation of using this compound is its irreversible inhibition of ODC, which can make it difficult to study the effects of ODC reactivation. Additionally, the use of this compound in cell culture experiments can be challenging due to its hydrophobic nature and potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 5-Fluoromethylornithine. One area of interest is the development of more potent and selective ODC inhibitors. Another area of interest is the study of the effects of this compound on other enzymes and pathways involved in polyamine metabolism. Additionally, the use of this compound in combination with other therapies, such as immunotherapy, is an area of active investigation. Finally, the development of new delivery methods for this compound, such as nanoparticles or liposomes, may improve its efficacy and reduce its toxicity.
Méthodes De Synthèse
The synthesis of 5-Fluoromethylornithine involves the reaction of ornithine with fluoroacetaldehyde. The reaction is catalyzed by pyridoxal 5'-phosphate, a coenzyme of ODC. The resulting product is this compound, which is a stable and highly specific inhibitor of ODC.
Applications De Recherche Scientifique
5-Fluoromethylornithine has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer, antiparasitic, and anti-inflammatory effects. In cancer research, this compound has been studied as a potential chemopreventive agent, as well as a sensitizing agent for chemotherapy and radiation therapy. In parasitology, this compound has been studied as a potential treatment for African sleeping sickness and Chagas disease. In inflammation research, this compound has been studied as a potential treatment for inflammatory bowel disease and rheumatoid arthritis.
Propriétés
Numéro CAS |
116292-10-5 |
|---|---|
Formule moléculaire |
C6H13FN2O2 |
Poids moléculaire |
164.18 g/mol |
Nom IUPAC |
2,5-diamino-6-fluorohexanoic acid |
InChI |
InChI=1S/C6H13FN2O2/c7-3-4(8)1-2-5(9)6(10)11/h4-5H,1-3,8-9H2,(H,10,11) |
Clé InChI |
PRNUWRQQLDXHRZ-UHFFFAOYSA-N |
SMILES |
C(CC(C(=O)O)N)C(CF)N |
SMILES canonique |
C(CC(C(=O)O)N)C(CF)N |
Synonymes |
5-fluoromethylornithine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




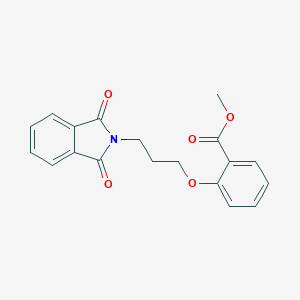
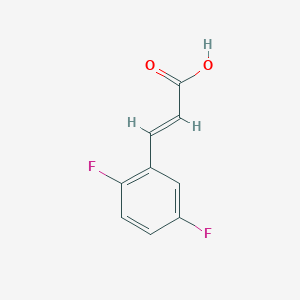
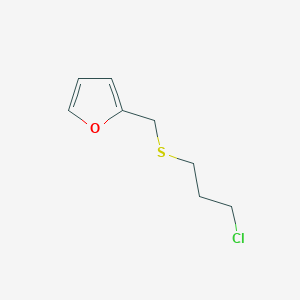
![[(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid](/img/structure/B39412.png)
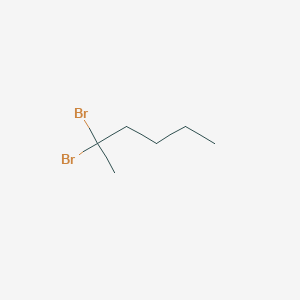
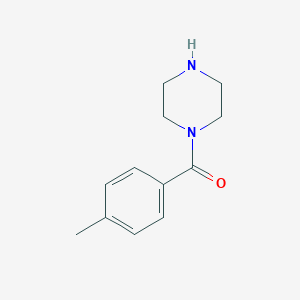

![(1R,4S,4aR,8aR)-1,6-dimethyl-4-[(2R)-6-methylhept-5-en-2-yl]-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol](/img/structure/B39419.png)
![Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-5-amine](/img/structure/B39420.png)

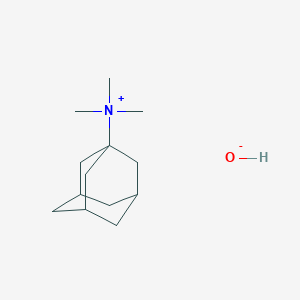
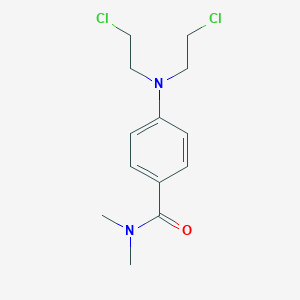
![[(1aR,2R,2aR,6aR)-6,6a-diformyl-2a-hydroxy-1a,4,4-trimethyl-1,2,3,5-tetrahydrocyclopropa[f]inden-2-yl] acetate](/img/structure/B39429.png)